4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)-

Description

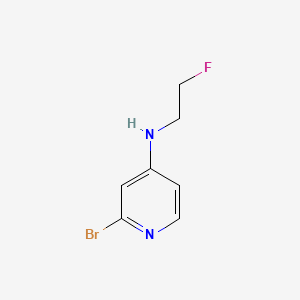

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- is a halogenated pyridine derivative characterized by a bromine substituent at the 2-position of the pyridine ring and a fluoroethylamine group attached to the nitrogen atom. This compound is listed in commercial catalogs with a purity of ≥95% and is identified by the CAS registry number 1235439-68-5 .

Properties

IUPAC Name |

2-bromo-N-(2-fluoroethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c8-7-5-6(1-3-11-7)10-4-2-9/h1,3,5H,2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKABJUHFGUEEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NCCF)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further modified to introduce the amine and ethyl groups.

Industrial production methods often involve the use of complex fluorinating agents and high-temperature conditions. For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of fluorinated pyridines .

Chemical Reactions Analysis

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include Bu4N+F−, AlF3, and CuF2 . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyridinamine compounds exhibit promising antimicrobial properties. For instance, studies have synthesized a series of isoindole derivatives starting from brominated pyridines, which were screened for their antimicrobial activities using agar well diffusion assays. The results indicated several compounds with notable efficacy against various microbial strains, suggesting that 4-pyridinamine derivatives could be developed into new antimicrobial agents .

Cancer Therapeutics

In the realm of cancer research, compounds similar to 4-pyridinamine have been utilized as key intermediates in the synthesis of potential anticancer drugs. For example, the synthesis of certain pyridine derivatives has been linked to the development of inhibitors targeting specific cancer pathways. These derivatives can be further modified to enhance their biological activity and selectivity against cancer cells .

Case Study: Synthesis of Anticancer Agents

A notable study focused on the synthesis of N-[(4-ethyl-1-piperazinyl)methyl]-2-pyridyl derivatives, where 2-bromo-5-aldehyde pyridine was used as an intermediate. This compound demonstrated significant activity against cancer cell lines, showcasing the potential of brominated pyridine derivatives in drug development .

Material Science Applications

Catalyst Development

4-Pyridinamine derivatives are also employed in the development of catalysts for various chemical reactions. For instance, 2-bromo-4-fluoropyridine has been used to synthesize ligands for metal-catalyzed reactions. These ligands facilitate site-selective reactions, enhancing the efficiency and selectivity of chemical processes .

Table: Comparison of Catalytic Activity

| Catalyst Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Ru(OPiv)₂L | C–C Bond Formation | 100 | |

| Iridium Complex | Electron Transport | High |

Synthesis and Functionalization

Building Block for Complex Molecules

The compound serves as a crucial building block for synthesizing various complex organic molecules. It can undergo several functionalization reactions, allowing for the introduction of different functional groups that can enhance its properties or biological activity.

Example Reactions:

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- shares key features with other pyridinamine derivatives, but differences in substituents and functional groups lead to distinct properties:

Key Observations :

- The fluoroethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., diisopropylphenyl in ).

Physicochemical Properties

- Solubility : The fluoroethyl group in the target compound likely increases lipophilicity compared to hydroxyl- or carboxyl-substituted pyridinamines (e.g., ethyl ester derivatives in ). However, polar solvents like MeCN or DMF may still be required for reactions, similar to analogs in .

- Stability : Halogenated pyridines (e.g., ) are generally stable under inert atmospheres but may decompose under prolonged UV exposure or acidic conditions.

Biological Activity

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)-

- CAS Number: [insert CAS number]

- Molecular Formula: C8H9BrF2N2

- Molecular Weight: [insert molecular weight]

The biological activity of 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidase (MAO), which is involved in the catabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound can increase the availability of these neurotransmitters in the brain, potentially influencing mood and cognitive functions.

- Target Interaction: The fluorinated ethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and reach central nervous system targets .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Monoamine Oxidase Inhibition:

- A study demonstrated that compounds similar to 4-Pyridinamine, including its derivatives, showed significant MAO inhibition. This suggests potential applications in treating mood disorders.

-

Antiviral Properties:

- Research indicated that fluorinated compounds can enhance bioavailability and efficacy against viral infections. For instance, a derivative exhibited IC50 values in the nanomolar range against Zika virus protease . This highlights the potential for 4-Pyridinamine derivatives in antiviral drug development.

- Cytotoxicity Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.